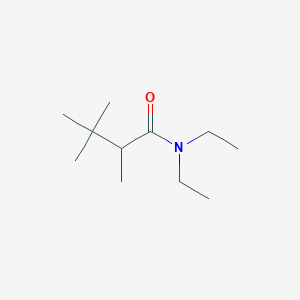
N,N-Diethyl-2,3,3-trimethylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Diethyl-2,3,3-trimethylbutanamide is an organic compound with the molecular formula C11H23NO It is a derivative of butanamide and is characterized by the presence of diethyl and trimethyl groups attached to the butanamide backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-2,3,3-trimethylbutanamide typically involves the reaction of N,N-diethylacetamide with 2,3,3-trimethylbutanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
N,N-Diethylacetamide+2,3,3-Trimethylbutanoyl chloride→this compound+HCl
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
N,N-Diethyl-2,3,3-trimethylbutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Various substituted amides depending on the nucleophile used.
Applications De Recherche Scientifique
N,N-Diethyl-2,3,3-trimethylbutanamide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of other complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
Mécanisme D'action
The mechanism of action of N,N-Diethyl-2,3,3-trimethylbutanamide involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the functional groups present. The pathways involved may include binding to active sites of enzymes, altering their conformation, and affecting their catalytic activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N,N-Diethylacetamide
- N,N-Dimethyl-2,3,3-trimethylbutanamide
- N,N-Diethyl-3-methylbutanamide
Uniqueness
N,N-Diethyl-2,3,3-trimethylbutanamide is unique due to its specific structural arrangement, which imparts distinct chemical properties and reactivity. The presence of both diethyl and trimethyl groups enhances its stability and makes it a valuable compound in various applications.
Propriétés
Numéro CAS |
90313-91-0 |
|---|---|
Formule moléculaire |
C11H23NO |
Poids moléculaire |
185.31 g/mol |
Nom IUPAC |
N,N-diethyl-2,3,3-trimethylbutanamide |
InChI |
InChI=1S/C11H23NO/c1-7-12(8-2)10(13)9(3)11(4,5)6/h9H,7-8H2,1-6H3 |
Clé InChI |
OSIGXKZBHGYLRK-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C(=O)C(C)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


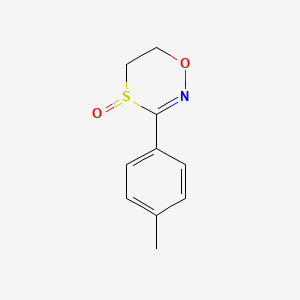

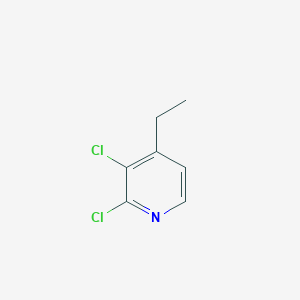


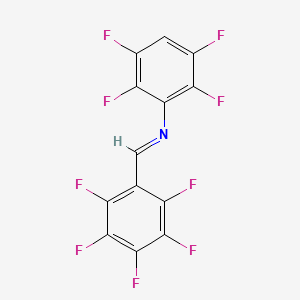
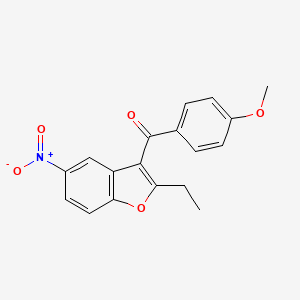
![N-(6-Isocyanatohexyl)-N'-[3-(triethoxysilyl)propyl]urea](/img/structure/B14347865.png)
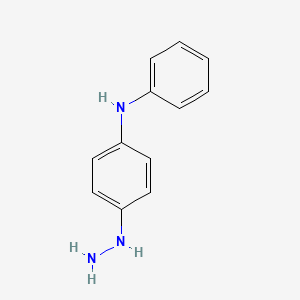
![4-(5-Amino-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-ylidene)oxolane-2,3-dione](/img/structure/B14347876.png)
![3-(4-Methoxyphenyl)-1-[4-(4-methylphenyl)piperazin-1-yl]butan-1-one](/img/structure/B14347884.png)
![Bis[(2-chlorophenyl)methyl] carbonate](/img/structure/B14347892.png)


